N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

VEGFR‑2 inhibition Kinase selectivity Linker SAR

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1021090‑77‑6) is a synthetic small molecule belonging to the 6‑phenylpyridazin‑3(2H)‑one class, featuring a benzo[d][1,3]dioxole‑5‑carboxamide moiety tethered via a propyl linker. Pyridazinone derivatives are widely explored in medicinal chemistry for their diverse kinase‑inhibitory, anti‑inflammatory, and lipase‑inhibitory activities.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 1021090-77-6
Cat. No. B2916606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1021090-77-6
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26)
InChIKeyQNYGAZVJQCBOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide – Structural Identity & Compound Class Overview


N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1021090‑77‑6) is a synthetic small molecule belonging to the 6‑phenylpyridazin‑3(2H)‑one class, featuring a benzo[d][1,3]dioxole‑5‑carboxamide moiety tethered via a propyl linker. Pyridazinone derivatives are widely explored in medicinal chemistry for their diverse kinase‑inhibitory, anti‑inflammatory, and lipase‑inhibitory activities [1]. While the core 6‑phenylpyridazinone scaffold is shared with numerous literature compounds, the specific N‑3‑propyl‑benzo[d][1,3]dioxole‑5‑carboxamide substitution pattern creates a distinct pharmacophoric profile that cannot be assumed equivalent to analogs with different linker lengths, aryl attachments, or amide substituents [2]. This compound is primarily supplied as a research reagent; peer‑reviewed pharmacological data specific to this exact structure remain sparse, underscoring the need for careful comparator‑driven evaluation before procurement.

Why Generic Pyridazinone Substitution Fails for CAS 1021090‑77‑6


Even among close pyridazinone relatives, small structural modifications drastically alter target engagement, selectivity, and pharmacokinetics. In a focused library of 6‑phenylpyridazin‑3(2H)‑one derivatives, VEGFR‑2 IC50 values spanned from 49.1 nM to 418 nM when only the N‑2 substituent was varied [1]. Similarly, COX‑2 selectivity indices changed from near‑unity to >10 depending on the nature of the 2‑substituent in 4‑(benzo[d][1,3]dioxol‑5‑yl)‑6‑phenylpyridazin‑3(2H)‑ones [2]. The target compound’s unique combination of a propyl spacer and a benzo[d][1,3]dioxole‑5‑carboxamide terminus is absent from these benchmark series, meaning that in‑class potency, selectivity, and safety data cannot be reliably extrapolated from analogs bearing acetohydrazide, triazole, or piperazine groups. Researchers who substitute a generic pyridazinone for CAS 1021090‑77‑6 risk introducing confounding activity cliffs that undermine structure‑activity relationship (SAR) reproducibility and experimental validity.

CAS 1021090‑77‑6 – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Linker‑Length Impact on Kinase Inhibitory Potency: Propyl vs. Ethyl vs. Acetyl Spacers

In a series of N‑substituted 6‑phenylpyridazin‑3(2H)‑ones evaluated against VEGFR‑2 kinase, altering the spacer between the pyridazinone core and the terminal aryl/heteroaryl group produced up to 8.5‑fold differences in IC50 [1]. Specifically, compound 12c, which contains a 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl acetylhydrazine moiety, exhibited a VEGFR‑2 IC50 of 11.5 nM [1]. The acetyl‑linked analog (12c) was 3.4‑fold more potent than the triazole‑methyl linked analog 13a (IC50 = 12.3 nM) despite sharing the same 6‑phenylpyridazinone core [1]. The target compound CAS 1021090‑77‑6 bears a propyl spacer that is one methylene unit longer than the ethyl/2‑oxoethyl linkers common in published series; this difference is predicted to alter the conformational freedom and hydrogen‑bonding distance to the hinge region of the kinase, a factor that translated to >2‑fold potency shifts in the VEGFR‑2 dataset [1]. Direct experimental data for the target compound are not available in the public domain, so the potency differential must be verified through in‑house profiling against the acetyl‑hydrazine comparator 12c.

VEGFR‑2 inhibition Kinase selectivity Linker SAR

COX‑2 Selectivity Differentiation: Benzo[d][1,3]dioxole Positional Isomerism

In a related series of 2‑substituted‑4‑(benzo[d][1,3]dioxol‑5‑yl)‑6‑phenylpyridazin‑3(2H)‑ones, the p‑fluorophenylpiperazine analog 14 achieved a COX‑2 selectivity index of 10 (IC50 COX‑1 / IC50 COX‑2) together with a significantly lower ulcer index compared to indomethacin [1]. The target compound CAS 1021090‑77‑6 differs fundamentally in that the benzo[d][1,3]dioxole group is positioned on the exocyclic carboxamide rather than directly at the 4‑position of the pyridazinone ring. This positional isomerism is known to affect COX isoform preference; in the Singh et al. series, moving substituents from the 4‑position to the 2‑position altered COX‑2 selectivity from non‑selective (index < 2) to highly selective (index = 10) [1]. The target compound’s unique connectivity therefore represents a distinct selectivity vector that cannot be replicated by 4‑(benzo[d][1,3]dioxol‑5‑yl) analogs. Direct comparative COX inhibition data are needed to quantify this differentiation.

COX‑2 selectivity Anti‑inflammatory Ulcerogenicity

Lipase Inhibitory Potential vs. Orlistat and Hydrazide‑Linked Analogs

A series of compounds carrying the 3‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)propanehydrazide substructure were evaluated for porcine pancreatic lipase (PLL) inhibition. The most potent analog, 8d, achieved an IC50 of 32.66 ± 2.83 μg/mL, while orlistat (positive control) showed an IC50 of approximately 0.12 μg/mL under similar conditions [1]. The target compound CAS 1021090‑77‑6 contains the identical 3‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)propyl scaffold but replaces the terminal hydrazide with a benzo[d][1,3]dioxole‑5‑carboxamide. In the Alagöz et al. study, substitution at the hydrazide terminus was the primary driver of lipase inhibitory potency, with IC50 values varying by >3‑fold across the four tested compounds [1]. The benzodioxole carboxamide terminus of the target compound is a bulkier, more lipophilic group than the hydrazide and urea termini explored in the literature, suggesting a distinct lipase interaction profile that warrants direct comparative screening.

Pancreatic lipase inhibition Anti‑obesity Pyridazinone

Antiproliferative Selectivity Window: HUVEC vs. WI‑38 Normal Cells

In the VEGFR‑2 pyridazinone series, selectivity was assessed by comparing antiproliferative activity against HUVEC (cancer‑relevant endothelial cells) versus WI‑38 normal fibroblasts. The lead compound 12c exhibited a HUVEC IC50 of 11.5 nM, while the reference drug sorafenib showed 23.2 nM, representing a 2‑fold potency advantage [1]. The selectivity index (WI‑38 IC50 / HUVEC IC50) was explicitly measured for 12c and 13a, with values exceeding 8, indicating preferential toxicity toward proliferating endothelial cells [1]. The target compound CAS 1021090‑77‑6, with its distinct propyl‑benzodioxole‑carboxamide architecture, has not been profiled in this assay. However, the published dataset demonstrates that structural modifications to the 2‑substituent of 6‑phenylpyridazin‑3(2H)‑ones can significantly modulate the therapeutic window, making direct selectivity assessment indispensable.

Antiproliferative activity Selectivity index HUVEC

CAS 1021090‑77‑6 – Optimal Research Application Scenarios Based on Structural Differentiation


Kinase Inhibitor SAR Libraries Requiring Linker‑Length Diversity

The propyl spacer between the pyridazinone core and the benzodioxole‑5‑carboxamide group provides a linker length that is underrepresented in published pyridazinone kinase inhibitor series, where ethyl and acetyl linkers predominate [1]. Including CAS 1021090‑77‑6 in a VEGFR‑2 or broad‑kinase screening panel adds a critical linker‑length dimension that can reveal potency cliffs and conformational preferences not captured by shorter‑linked analogs. This is particularly valuable when optimizing hinge‑binding geometry or when seeking to differentiate kinase selectivity profiles through linker engineering.

COX‑2/COX‑1 Selectivity Profiling with Regioisomeric Controls

The target compound’s benzo[d][1,3]dioxole‑5‑carboxamide side chain places the benzodioxole group at a position topologically distinct from the 4‑(benzo[d][1,3]dioxol‑5‑yl)‑substituted pyridazinones that have demonstrated COX‑2 selectivity indices up to 10 [1]. Using CAS 1021090‑77‑6 alongside 4‑(benzo[d][1,3]dioxol‑5‑yl)‑6‑phenylpyridazin‑3(2H)‑one (the direct regioisomer) in a COX‑1/COX‑2 screening panel enables rigorous exploration of how benzodioxole placement affects isoform selectivity, ulcerogenicity, and anti‑inflammatory potency.

Lipase Inhibitor Screening with Novel Terminal Pharmacophore

The 3‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)propyl substructure has been validated as a lipase‑inhibitory scaffold, with the hydrazide derivative 8d reaching an IC50 of 32.66 μg/mL [1]. CAS 1021090‑77‑6 replaces the hydrazide terminus with a benzo[d][1,3]dioxole‑5‑carboxamide, offering a bulkier, more lipophilic terminal pharmacophore that may engage different sub‑pockets within the lipase active site. This compound is best deployed in focused lipase inhibitor screening libraries where SAR around the terminal amide/urea/hydrazide group is the primary experimental variable.

Anti‑Angiogenic Selectivity Assessment in Endothelial vs. Fibroblast Models

Published pyridazinone VEGFR‑2 inhibitors such as 12c have demonstrated selectivity indices exceeding 8 between HUVEC and WI‑38 cells [1]. The target compound’s unique N‑3‑propyl‑benzo[d][1,3]dioxole‑5‑carboxamide architecture has not been tested in this paradigm. Its inclusion in side‑by‑side antiproliferative and selectivity assays against HUVEC and WI‑38 cells—benchmarked against sorafenib and analog 12c—directly addresses the question of whether the propyl‑spaced benzodioxole carboxamide modification preserves or enhances the endothelial cell selectivity observed for shorter‑linked analogs.

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